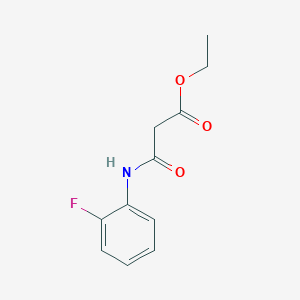
N-(2-Fluorophenyl)-malonamic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-Fluorophenyl)-malonamic acid ethyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone, a fluorophenyl group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester typically involves the reaction of 2-fluoroaniline with ethyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
N-(2-Fluorophenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-(2-Fluorophenyl)-malonamic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing the enzyme from catalyzing its substrate. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3-(2-Fluorophenyl)propanoic acid: This compound is similar in structure but lacks the ethyl ester group.
2-Amino-3-(4-fluorophenyl)propanoic acid: Another related compound with an amino group instead of the oxo group.
Uniqueness
N-(2-Fluorophenyl)-malonamic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethyl ester group, in particular, can influence its reactivity and interactions with biological targets.
特性
分子式 |
C11H12FNO3 |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
ethyl 3-(2-fluoroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-11(15)7-10(14)13-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,13,14) |
InChIキー |
ZELRXSQSERBNAV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)NC1=CC=CC=C1F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













